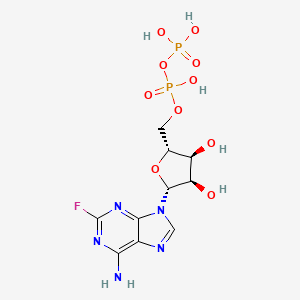
Tilarginine hydrochloride
Descripción general
Descripción
Tilarginine hydrochloride, also known as L-N-monomethyl arginine (L-NMMA) or N(G)-monomethyl-L-arginine HCL, is a non-selective inhibitor of nitric oxide synthase (NOS). It has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow .
Molecular Structure Analysis
Tilarginine hydrochloride has a chemical formula of C7H17ClN4O2. Its average weight is 224.69 and its monoisotopic mass is 224.1040035 . It belongs to the class of organic compounds known as arginine and derivatives .Physical And Chemical Properties Analysis
Tilarginine hydrochloride is a small molecule with an average weight of 224.69 and a monoisotopic weight of 224.1040035. It has a chemical formula of C7H17ClN4O2 . Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .Aplicaciones Científicas De Investigación
Obesity Research
Tilarginine has been investigated for its potential role in the basic science and treatment of obesity . While the exact mechanisms and outcomes of this research are not detailed in the available resources, it suggests a potential role for tilarginine in metabolic studies and interventions.
Diabetes Research
Similar to obesity, tilarginine has also been explored in the context of Type 2 Diabetes . This could be related to the role of nitric oxide in insulin signaling and glucose metabolism, but the specifics of these studies are not provided in the available resources.
Ocular Physiology
Research has been conducted to explore the role of tilarginine in ocular physiology . This could potentially involve the regulation of intraocular pressure or vascular function in the eye, but the exact details are not specified in the available resources.
Regional Blood Flow
Tilarginine has been investigated for its potential effects on regional blood flow . Given its role as a nitric oxide synthase inhibitor, it could potentially influence vasodilation and thus blood flow in specific regions of the body.
Pharmacokinetics/Pharmacodynamics (PK/PD) Research
Research directed toward understanding the PK/PD relationship of arginine, given either as arginine or citrulline supplements, in different age groups and disease conditions is critical for its translation from bench to bedside . As tilarginine is a derivative of arginine, it could potentially be involved in such research.
Mecanismo De Acción
Target of Action
Tilarginine is a non-selective inhibitor of nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a potent endogenous vasodilator that plays significant roles in the cardiovascular, immune, and nervous systems .
Mode of Action
As a non-selective inhibitor of NOS, tilarginine hydrochloride inhibits the production of NO by blocking the conversion of L-arginine to NO . This results in a decrease in the concentration of NO, which can have various effects depending on the physiological context.
Biochemical Pathways
The primary biochemical pathway affected by tilarginine hydrochloride is the L-arginine to NO pathway . By inhibiting NOS, tilarginine hydrochloride prevents the conversion of L-arginine to NO, thereby reducing the levels of NO. This can affect various downstream effects, such as vasodilation, immune response, and nervous system function, all of which are influenced by NO levels .
Pharmacokinetics
It is known that the bioavailability of orally administered l-arginine, the precursor of no, is around 20%
Propiedades
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXVJHXZUSLQC-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166117 | |
| Record name | 546C88 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tilarginine hydrochloride | |
CAS RN |
156706-47-7 | |
| Record name | 546C88 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilarginine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 546C88 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILARGININE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















